2-(2-Bromo-4-chlorophenyl)acetonitrile
Overview
Description
2-(2-Bromo-4-chlorophenyl)acetonitrile is an organic compound characterized by a bromine and chlorine atom on a phenyl ring attached to an acetonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene: The compound can be synthesized by the halogenation of benzene to form 2-bromo-4-chlorobenzene, followed by a nucleophilic substitution reaction with acetonitrile.
Sandmeyer Reaction: Another method involves the diazotization of 2-bromo-4-chloroaniline followed by the reaction with copper(I) cyanide to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the selective placement of bromine and chlorine atoms on the benzene ring. The reaction is often carried out in the presence of a catalyst to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 2-(2-bromo-4-chlorophenyl)acetic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(2-bromo-4-chlorophenyl)ethylamine.
Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-(2-bromo-4-chlorophenyl)acetic acid
Reduction: 2-(2-bromo-4-chlorophenyl)ethylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)acetonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
2-Bromo-4-chlorophenol
2-Bromo-N-(4-chlorophenyl)benzamide
4-Bromo-2-chlorophenol
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Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUWXNIKPGCUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52864-54-7 | |
Record name | 2-(2-bromo-4-chlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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